molecular formula C13H14BrNO B14313169 7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)- CAS No. 108577-15-7

7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)-

Cat. No.: B14313169
CAS No.: 108577-15-7
M. Wt: 280.16 g/mol
InChI Key: ZGWSJQGPTAMXED-UHFFFAOYSA-N
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Description

7-Azabicyclo[410]heptane, 7-(4-bromobenzoyl)- is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)- typically involves the reaction of 7-Azabicyclo[4.1.0]heptane with 4-bromobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromobenzoyl group allows for specific interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Azabicyclo[4.1.0]heptane, 7-benzoyl-
  • 7-Azabicyclo[4.1.0]heptane, 7-(4-chlorobenzoyl)-
  • 7-Azabicyclo[4.1.0]heptane, 7-(4-methylbenzoyl)-

Uniqueness

7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)- is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

108577-15-7

Molecular Formula

C13H14BrNO

Molecular Weight

280.16 g/mol

IUPAC Name

7-azabicyclo[4.1.0]heptan-7-yl-(4-bromophenyl)methanone

InChI

InChI=1S/C13H14BrNO/c14-10-7-5-9(6-8-10)13(16)15-11-3-1-2-4-12(11)15/h5-8,11-12H,1-4H2

InChI Key

ZGWSJQGPTAMXED-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)N2C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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